

Spectroscopic Data for Cimicifugic Acid E: A Technical Overview

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Compound of Interest

Compound Name: *Cimicifugic acid E*

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This technical guide provides an overview of the spectroscopic data available for **Cimicifugic acid E**, a phenolic compound found in plants of the *Cimicifuga* genus. While specific quantitative $^1\text{H-NMR}$ and $^{13}\text{C-NMR}$ data for **Cimicifugic acid E** are not publicly available in the immediate search results, this document outlines the key literature, experimental protocols for analysis of related compounds, and a general workflow for its isolation and characterization.

Introduction to Cimicifugic Acid E

Cimicifugic acid E, also known as 2-E-feruloylpiscidic acid, is a hydroxycinnamic acid ester. It has been isolated from the rhizomes of *Cimicifuga racemosa* (black cohosh), a plant widely used in herbal medicine. The structural elucidation of this and other related cimicifugic acids was first reported by Kruse et al. in 1999. These compounds are of interest to researchers for their potential biological activities.

Spectroscopic Data

A comprehensive search of available literature did not yield specific tabulated $^1\text{H-NMR}$ and $^{13}\text{C-NMR}$ spectroscopic data for **Cimicifugic acid E**. The primary source for this data is the following publication, which is not available in full text in the provided search results:

- Kruse, S. O., Löhning, A., Pauli, G. F., Winterhoff, H., & Nahrstedt, A. (1999). Fukiic and Piscidic Acid Esters From the Rhizome of *Cimicifuga Racemosa* and the in Vitro Estrogenic

Activity of Fukinolic Acid. *Planta Medica*, 65(8), 763–764.[1]

Researchers seeking the specific chemical shifts for **Cimicifugic acid E** should consult this original publication.

Experimental Protocols for NMR Analysis of Cimicifugic Acids

The following is a representative experimental protocol for the NMR analysis of cimicifugic acids, based on methodologies reported for similar compounds isolated from *Cimicifuga racemosa*. [2]

Instrumentation:

- A Bruker AVANCE-400 NMR spectrometer, or equivalent, is typically used. [2]

Sample Preparation:

- Samples are dissolved in a suitable deuterated solvent, such as methanol- d_4 , in a 5 mm NMR tube. [2]

Data Acquisition:

- One-dimensional (1D) ^1H and ^{13}C spectra, as well as two-dimensional (2D) NMR experiments (e.g., gCOSY, gHSQC, and gHMBC), are performed to enable complete structural assignment. [2]
- The temperature for data acquisition is maintained at a constant value, for example, 20 °C. [2]
- Chemical shifts (δ) are expressed in parts per million (ppm) and are referenced to an internal standard, typically tetramethylsilane (TMS), using the residual solvent signal (for methanol- d_4 , $\delta\text{H} \approx 3.31$ ppm and $\delta\text{C} \approx 49.0$ ppm). [2]

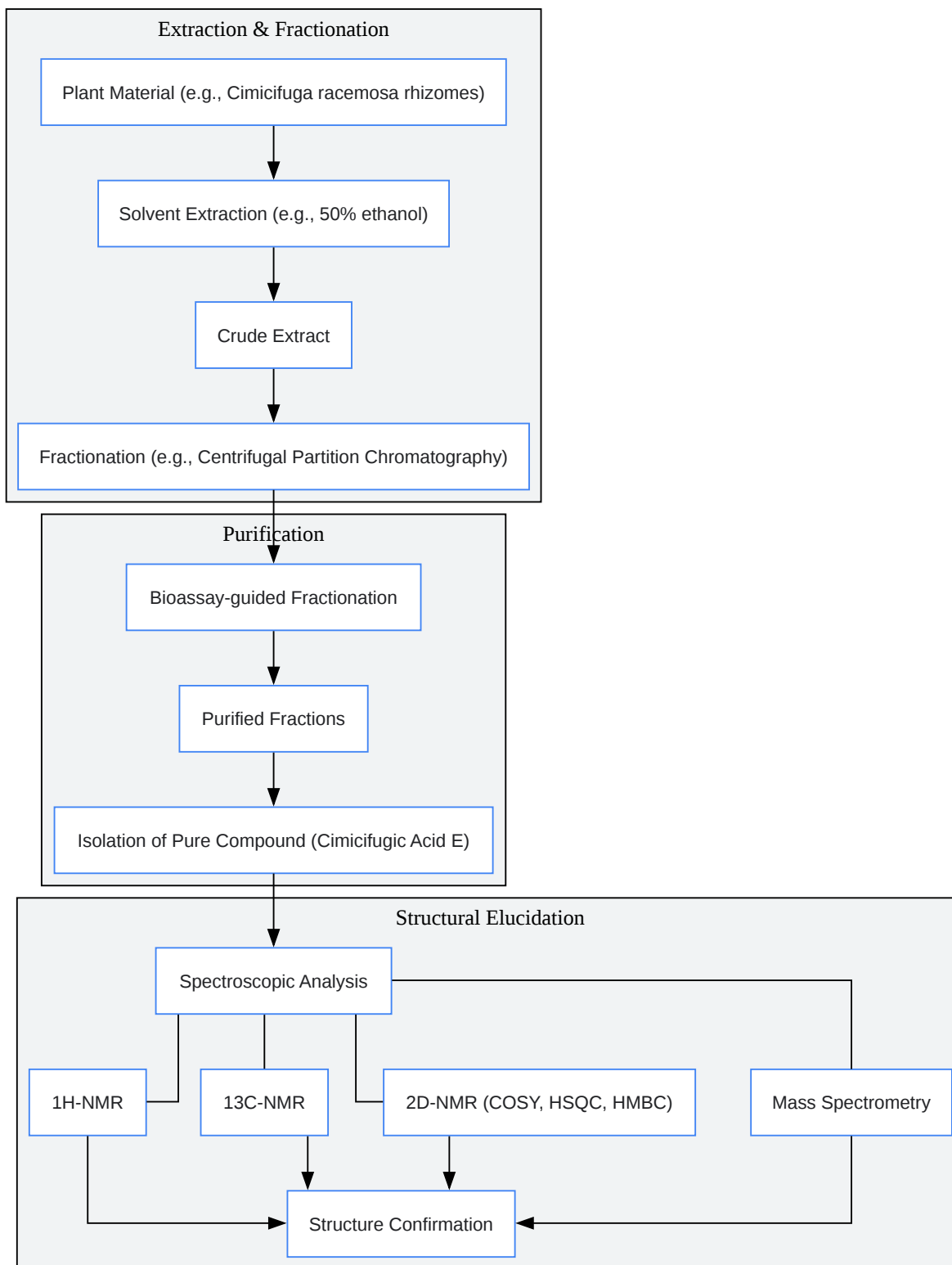
Data Processing:

- NMR data is processed using appropriate software (e.g., NUTS). [2]

- Line resolution can be enhanced using transformations such as the Lorentz-Gauss (LG) transformation.^[2]

Workflow for Isolation and Characterization

The following diagram illustrates a general workflow for the isolation and spectroscopic characterization of a natural product like **Cimicifugic acid E** from a plant source.



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References

- 1. Fukiic and piscidic acid esters from the rhizome of Cimicifuga racemosa and the in vitro estrogenic activity of fukinolic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Phytochemistry of Cimicifugic Acids and Associated Bases in Cimicifuga racemosa Root Extracts - PMC [pmc.ncbi.nlm.nih.gov]
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